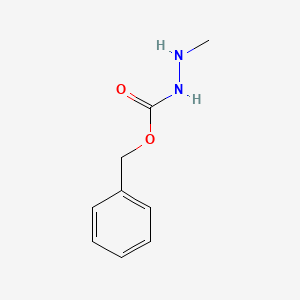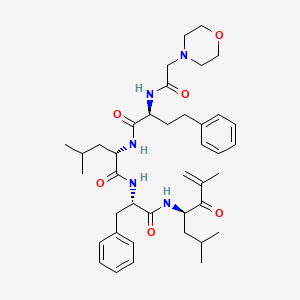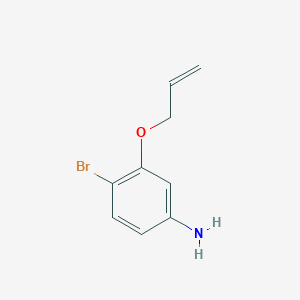
4-(2-Cyclopentylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclopentylethyl)aniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the aniline core is substituted with a cyclopentylethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclopentylethyl)aniline typically involves the alkylation of aniline with a cyclopentylethyl halide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_9\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{C}_5\text{H}_9\text{CH}_2)\text{NH}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction under milder conditions and with higher selectivity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyclopentylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-(2-Cyclopentylethyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-Cyclopentylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
Aniline (C6H5NH2): The parent compound, with a simpler structure and broader applications.
Cyclohexylamine (C6H11NH2): Similar in structure but with a cyclohexyl group instead of a cyclopentylethyl group.
N-Phenylcyclopentylamine (C11H15N): Another derivative with a cyclopentyl group attached to the nitrogen atom.
Uniqueness: 4-(2-Cyclopentylethyl)aniline is unique due to the presence of the cyclopentylethyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
4-(2-cyclopentylethyl)aniline |
InChI |
InChI=1S/C13H19N/c14-13-9-7-12(8-10-13)6-5-11-3-1-2-4-11/h7-11H,1-6,14H2 |
InChI Key |
OTILVSPTFWEBSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,4-Bis(fluoranyl)-5-oxidanyl-3-(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B12092376.png)
![[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate](/img/structure/B12092380.png)
![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)

![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)







![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)

